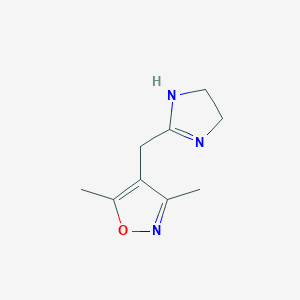
4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-3,5-dimethylisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-3,5-dimethylisoxazole is a heterocyclic compound that features both imidazole and isoxazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both imidazole and isoxazole moieties in its structure imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-3,5-dimethylisoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylisoxazole with a suitable imidazole precursor in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the isoxazole ring, converting it into more saturated derivatives.
Substitution: Both the imidazole and isoxazole rings can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups such as halogens or alkyl groups.
Aplicaciones Científicas De Investigación
4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-3,5-dimethylisoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-3,5-dimethylisoxazole involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, making it useful in enzyme inhibition and catalysis. The isoxazole ring can interact with biological membranes, affecting cell signaling pathways. These interactions can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.
Comparación Con Compuestos Similares
4,5-Dihydro-1H-imidazole: Shares the imidazole ring but lacks the isoxazole moiety.
3,5-Dimethylisoxazole: Contains the isoxazole ring but lacks the imidazole moiety.
4,5-Diphenyl-1H-imidazole: Similar imidazole structure but with different substituents.
Uniqueness: 4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-3,5-dimethylisoxazole is unique due to the combination of both imidazole and isoxazole rings in its structure. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H13N3O |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
4-(4,5-dihydro-1H-imidazol-2-ylmethyl)-3,5-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C9H13N3O/c1-6-8(7(2)13-12-6)5-9-10-3-4-11-9/h3-5H2,1-2H3,(H,10,11) |
Clave InChI |
TYRVWVIGNFMCML-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)C)CC2=NCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Hydroxymethyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B15207874.png)

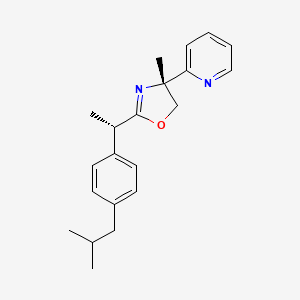
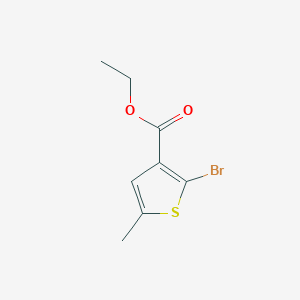

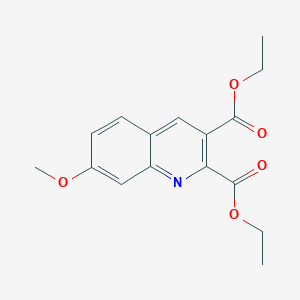
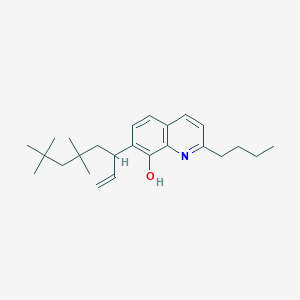
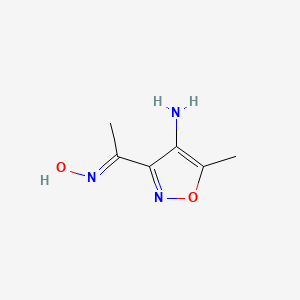
![3-(5-Methylthiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15207913.png)

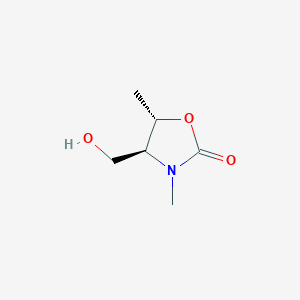

![2-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B15207928.png)
